2,4-diethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS No.: 921879-26-7
Cat. No.: VC6406560
Molecular Formula: C23H27N3O6S
Molecular Weight: 473.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921879-26-7 |
|---|---|
| Molecular Formula | C23H27N3O6S |
| Molecular Weight | 473.54 |
| IUPAC Name | 2,4-diethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H27N3O6S/c1-4-31-19-10-12-22(21(16-19)32-5-2)33(28,29)24-14-15-26-23(27)13-11-20(25-26)17-6-8-18(30-3)9-7-17/h6-13,16,24H,4-5,14-15H2,1-3H3 |
| Standard InChI Key | BPVCREJCBGYATF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)OCC |
Introduction
Structural Overview
The compound consists of the following key functional groups:
Molecular Formula
The molecular formula can be derived as , indicating a moderately large molecule with diverse functional groups.
Synthesis Pathways
Although specific synthesis protocols for this exact compound are not directly available in the provided references, similar sulfonamide derivatives are synthesized through multi-step reactions involving:
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Formation of the sulfonamide bond: Reaction of a sulfonyl chloride with an appropriate amine derivative under basic conditions.
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Introduction of the pyridazine ring: Cyclization reactions involving hydrazine derivatives and diketones.
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Functionalization with methoxyphenyl and diethoxybenzene groups: Electrophilic substitution or coupling reactions.
These steps are typically optimized for high yields and purity using solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA).
Anticancer Activity
Sulfonamide derivatives have been widely studied for their anticancer properties. The pyridazine ring in this compound may enhance DNA interaction or inhibit specific enzymes critical for cancer cell survival .
Antimicrobial Potential
Sulfonamides are well-known for their antimicrobial roles, particularly against bacterial infections. The structural modifications in this compound could improve selectivity and reduce resistance issues .
Analytical Data
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR): To verify the chemical environment of protons () and carbons ().
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Mass Spectrometry (MS): To determine the molecular ion peak corresponding to .
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Infrared Spectroscopy (IR): To identify characteristic functional group vibrations such as sulfonamide () and aromatic rings.
Challenges
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Limited literature on this specific compound restricts a comprehensive understanding of its pharmacological profile.
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Complex synthesis may involve low-yield steps requiring further optimization.
Future Directions
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Pharmacological Screening: Investigate its activity against cancer cell lines, inflammatory markers, or microbial strains.
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Structure-Activity Relationship (SAR) Studies: Modify substituents to enhance bioactivity and reduce toxicity.
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Formulation Development: Explore its potential as a drug candidate through solubility and stability studies.
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